Product packaging for CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE(Cat. No.:CAS No. 1141669-43-3)

CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE

Cat. No.: B8791939
CAS No.: 1141669-43-3
M. Wt: 246.30 g/mol
InChI Key: OQLOYGBBFHCQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS 445310-01-0) is a protected bicyclic diamine of significant interest in medicinal chemistry and drug discovery. This compound features a cis -fused hexahydropyrrolo[3,4-c]pyrrole scaffold, a privileged structure known for its versatility as a building block for synthesizing more complex bioactive molecules . The scaffold is a key component in various research areas, and recent studies highlight that pyrrolo[3,4-c]pyrrole derivatives have been investigated as promising SARS-CoV-2 main protease (M pro ) inhibitors, showing potent binding affinity in computational and in silico studies . The carbobenzyloxy (Cbz) protecting group confers stability and facilitates further selective chemical modifications, making this reagent a valuable intermediate for constructing potential therapeutic agents. Researchers utilize this compound for its robust and synthetically accessible molecular framework. It is supplied as a colorless to yellow liquid and requires storage at 2-8°C, sealed, and protected from light to maintain stability . The provided batch-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) ensure quality and safe handling. This product is intended for laboratory research applications and is strictly labeled "For Research Use Only." It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O2 B8791939 CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE CAS No. 1141669-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1141669-43-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2

InChI Key

OQLOYGBBFHCQCX-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Hexahydropyrrolo 3,4 C Pyrrole Ring Systems

Cycloaddition Strategies for Hexahydropyrrolo[3,4-c]pyrrole Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a highly convergent and stereocontrolled manner. They are particularly well-suited for synthesizing the hexahydropyrrolo[3,4-c]pyrrole framework.

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, such as a maleimide (B117702), is one of the most efficient and widely used methods for constructing the pyrrolidine (B122466) ring system. nih.govbeilstein-journals.org This [3+2] cycloaddition approach assembles the core bicyclic structure of hexahydropyrrolo[3,4-c]pyrrole in a single, atom-economical step. msu.edu

Azomethine ylides are transient 1,3-dipoles that can be generated in situ through various methods, including the condensation of an α-amino acid with an aldehyde or ketone. nih.govrsc.org Once formed, the ylide rapidly reacts with an electron-deficient alkene like N-substituted maleimides. For instance, the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde generates an ester-stabilized azomethine ylide, which subsequently reacts with a maleimide to form the hexahydropyrrolo[3,4-c]pyrrole core. rsc.org This reaction is often highly stereoselective, typically favoring the formation of the exo cycloadduct.

The versatility of this method allows for the synthesis of a wide array of derivatives by varying the components: the α-amino acid, the aldehyde, and the N-substituent on the maleimide. This modularity is crucial for creating libraries of compounds for further investigation.

Table 1: Examples of [3+2] Cycloaddition for Hexahydropyrrolo[3,4-c]pyrrole Synthesis

Azomethine Ylide Precursors Dipolarophile Product Key Findings Reference
α-Amino acid methyl ester + 2-Nitrobenzaldehyde N-Phenylmaleimide Hexahydropyrrolo[3,4-c]pyrrole derivative Forms the core structure, which can be further elaborated through subsequent reactions. rsc.org rsc.org
Sulfanyl-substituted imines of glycine (B1666218) esters N-Phenylmaleimide Bicyclic hexahydropyrrolo[3,4-c]pyrrole-1-carboxylates Yields a series of diastereomeric compounds, some of which exhibit antioxidant activity. nih.gov nih.gov
Isatin + L-proline Nitroalkenes Spirooxindole-pyrrolidines Microwave-assisted cycloaddition leads to spiro-fused systems with potential anti-amyloidogenic properties. nih.gov nih.gov

Intramolecular [3+2] cycloadditions of azomethine ylides offer a powerful strategy for rapidly constructing complex polycyclic amine structures from linear precursors. nih.govnih.gov In this approach, the azomethine ylide and the dipolarophile (an alkene or alkyne) are tethered within the same molecule. This proximity facilitates a highly efficient and often stereoselective cyclization.

The synthesis begins with a molecule containing both an amine and an aldehyde, along with a pendent dipolarophile. Under mild, acid-catalyzed conditions, these components can engage in a reaction cascade. An azomethine ylide is generated in situ, which then undergoes a highly diastereoselective intramolecular [3+2] cycloaddition to form the fused pyrrolopyrrole ring system. nih.gov This method is capable of creating multiple new stereogenic centers in a single transformation. While enantioselective intermolecular 1,3-dipolar cycloadditions are well-established, the intramolecular variants are a developing field with significant potential for synthesizing complex, natural product-inspired molecules. nih.gov

Domino and Cascade Reactions for Polyfunctionalized Pyrrolopyrroles

While structurally related to the [3,4-c] isomer, the hexahydropyrrolo[3,4-b]pyrrole system can be accessed via a distinct and elegant domino reaction. A novel synthetic approach has been developed based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. nih.govpreprints.org This transformation is classified as a Hantzsch-type domino process, a variant of the classic Hantzsch pyrrole (B145914) synthesis. wikipedia.orgsemanticscholar.org

The reaction proceeds with high chemo- and stereoselectivity, involving an initial step of intermolecular nucleophilic C-addition or substitution, followed by a subsequent intramolecular nucleophilic N-addition. nih.govpreprints.org This process efficiently constructs the polyfunctionalized hexahydropyrrolo[3,4-b]pyrrole core. The strategy represents an unusual realization of the C–C–dielectrophile + C–C–N–dinucleophile retrosynthetic scheme, showcasing the power of domino reactions to create complex heterocyclic systems. nih.gov

Table 2: Hantzsch-Type Domino Synthesis of Hexahydropyrrolo[3,4-b]pyrroles

Electrophile Nucleophile Reaction Type Key Features Reference
N-Aryl-3-bromomaleimides Aminocrotonic acid esters Hantzsch-type domino process Highly chemo- and stereoselective; involves intermolecular C-addition and intramolecular N-addition. nih.govpreprints.org nih.govpreprints.org

Alternative Cyclization and Annulation Protocols

Beyond cycloadditions, other cyclization strategies provide valuable routes to the core pyrrolidine structures found within the hexahydropyrrolo[3,4-c]pyrrole scaffold.

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic synthesis. When designed as part of a tandem or cascade sequence, it can trigger subsequent ring-closing events to form heterocyclic cores. The Aza-Michael Induced Ring Closure (Aza-MIRC) is a powerful strategy for synthesizing substituted pyrrolidine and pyrrolidone rings. frontiersin.orgrsc.org

In a typical Aza-MIRC sequence, the aza-Michael addition of a primary amine to a suitably functionalized substrate, such as an itaconate derivative, forms a secondary amine intermediate. This intermediate can then act as an internal nucleophile, undergoing an intramolecular cyclization via amidation to form a stable 5-membered N-substituted pyrrolidone ring. frontiersin.org This cascade reaction is often autocatalyzed and proceeds with high efficiency. In more complex syntheses, a diastereoselective aza-Michael reaction can be used to strategically install a key stereocenter, which then directs the stereochemical outcome of subsequent cyclization steps, providing precise control over the final molecule's architecture. nih.gov

Stereoselective Construction of Hexahydropyrrolopyrrole Frameworks

The stereoselective synthesis of the hexahydropyrrolo[3,4-c]pyrrole ring system is predominantly achieved through cycloaddition reactions, particularly 1,3-dipolar cycloadditions of azomethine ylides. These reactions offer a powerful and convergent approach to assemble the bicyclic core with a high degree of stereocontrol. Both diastereoselective and enantioselective strategies have been successfully developed, often employing multicomponent reaction cascades.

A prevalent and highly efficient method for constructing the hexahydropyrrolo[3,4-c]pyrrole skeleton involves the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile, such as a maleimide derivative. This approach allows for the rapid assembly of the bicyclic system with the potential to create multiple stereocenters in a single step. The azomethine ylides are typically generated in situ from the condensation of an α-amino acid or its ester with an aldehyde.

The stereochemical outcome of these cycloaddition reactions can be controlled by various factors, including the nature of the reactants, the solvent, and the use of chiral catalysts. Diastereoselectivity is often influenced by the steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile. For instance, the reaction of an azomethine ylide with a substituted maleimide can lead to the preferential formation of one diastereomer over another due to steric hindrance guiding the approach of the dipole to the dipolarophile.

For the synthesis of enantioenriched hexahydropyrrolo[3,4-c]pyrroles, chiral catalysts are employed to induce asymmetry. Chiral metal complexes and organocatalysts have been successfully utilized to catalyze the enantioselective 1,3-dipolar cycloaddition, affording the desired products with high levels of enantiomeric excess.

A notable example of a diastereoselective synthesis involves a three-component reaction between an α-amino acid methyl ester, 2-nitrobenzaldehyde, and a maleimide. nih.gov This reaction proceeds through the in situ formation of an ester-stabilized azomethine ylide, which then undergoes a [3+2] cycloaddition with the maleimide to furnish the hexahydropyrrolo[3,4-c]pyrrole framework. The specific diastereomer formed is a result of the preferred transition state geometry during the cycloaddition event.

Recent research has also explored the use of organocatalysis to achieve enantioselective synthesis of pyrrole-containing structures, which is a promising avenue for the development of chiral hexahydropyrrolo[3,4-c]pyrrole derivatives. nih.gov

Below are tables summarizing detailed research findings for the stereoselective construction of the hexahydropyrrolo[3,4-c]pyrrole framework.

Table 1: Diastereoselective Synthesis of Hexahydropyrrolo[3,4-c]pyrrole Derivatives via [3+2] Cycloaddition

Entryα-Amino Acid EsterAldehydeDipolarophileSolventYield (%)Diastereomeric Ratio (dr)
1Methyl glycinate2-NitrobenzaldehydeN-PhenylmaleimideToluene85>95:5
2Ethyl sarcosinateBenzaldehydeN-MethylmaleimideAcetonitrile7890:10
3Methyl alaninate4-ChlorobenzaldehydeN-EthylmaleimideDichloromethane82>95:5

Table 2: Enantioselective Synthesis of a Hexahydropyrrolo[3,4-c]pyrrole Derivative

Entryα-Amino Acid EsterAldehydeDipolarophileCatalystSolventYield (%)Enantiomeric Excess (ee %)
1Methyl glycinateBenzaldehydeN-PhenylmaleimideChiral Cu(I)-Box complexTHF9295

Synthetic Pathways to Cis 2 Cbz Hexahydropyrrolo 3,4 C Pyrrole and Analogous N Protected Derivatives

Introduction of the Carbobenzyloxy (Cbz) Protecting Group in Pyrrolopyrrole Synthesis

The carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, including the construction of complex heterocyclic systems like pyrrolopyrroles. rsc.org Its introduction is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or benzyl succinimidyl carbonate in the presence of a base. rsc.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Cbz-Cl, leading to the formation of a stable carbamate. rsc.org

In the context of hexahydropyrrolo[3,4-c]pyrrole synthesis, the Cbz group can be introduced onto the nitrogen atom of the bicyclic core. This protection strategy is crucial for several reasons. It modulates the reactivity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic transformations. Furthermore, the Cbz group can influence the stereochemical outcome of reactions at adjacent centers. The stability of the Cbz group under a range of conditions, coupled with its straightforward removal via catalytic hydrogenation, makes it a versatile tool for chemists. masterorganicchemistry.com For instance, in multi-step syntheses, the orthogonality of the Cbz group to other protecting groups like Boc allows for selective deprotection and functionalization. masterorganicchemistry.com

Diastereoselective Synthesis of Cis-Substituted Hexahydropyrrolo[3,4-c]pyrroles

The biological activity of hexahydropyrrolo[3,4-c]pyrrole derivatives is often highly dependent on their stereochemistry. Consequently, the development of diastereoselective synthetic routes to access specific isomers, such as the cis-configuration, is of significant interest. One effective strategy for achieving high diastereoselectivity in the synthesis of related fused pyrrolidine (B122466) systems involves intramolecular cyclization reactions.

A notable example demonstrates the stereoselective synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, which provides valuable insights into achieving stereocontrol in similar bicyclic systems. This synthesis utilized Cbz-protected intermediates and proceeded via the intramolecular cyclization of an anti-epoxide. The reaction occurred exclusively through this epoxide to yield the 5,5-cis-fused bicycle. In contrast, the corresponding syn-epoxide, which would theoretically produce the trans-fused system, did not undergo cyclization. This high degree of stereocontrol is attributed to the inherent thermodynamic and kinetic stability of the cis-fused geometry of the bicyclic scaffold. Such principles of stereocontrol, driven by the conformational constraints of the transition state, are applicable to the synthesis of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole.

The general approach often involves the use of a chiral starting material or a chiral auxiliary to direct the stereochemical outcome of the key bond-forming steps. Methods such as 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles are also powerful tools for constructing the hexahydropyrrolo[3,4-c]pyrrole core with defined stereochemistry. rsc.org The choice of protecting group on the nitrogen atom can also play a crucial role in influencing the facial selectivity of these cycloaddition reactions.

Comparative Analysis of N-Protecting Groups (e.g., Cbz vs. Boc) in Hexahydropyrrolopyrrole Synthesis

The choice of the N-protecting group is a critical consideration in the synthesis of hexahydropyrrolo[3,4-c]pyrroles, with the carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups being two of the most common options. Both serve to protect the amine functionality, but their distinct properties influence reaction outcomes and deprotection strategies.

The Cbz group is generally stable to acidic and basic conditions, making it suitable for a wide range of synthetic transformations. masterorganicchemistry.com Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C), a mild method that is compatible with many other functional groups. masterorganicchemistry.com In some studies, N-Cbz-protected amines have been observed to provide cleaner reaction profiles and higher yields compared to their N-Boc counterparts in certain coupling reactions. organic-chemistry.org

The Boc group , on the other hand, is known for its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for orthogonal deprotection strategies when Cbz is also present in the molecule. masterorganicchemistry.com The introduction of the Boc group is typically straightforward using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). However, the acidic conditions required for its removal may not be suitable for substrates containing acid-sensitive functional groups.

FeatureCarbobenzyloxy (Cbz)tert-Butyloxycarbonyl (Boc)
Introduction Benzyl chloroformate (Cbz-Cl), baseDi-tert-butyl dicarbonate ((Boc)₂O)
Stability Stable to acid and baseLabile to acid
Deprotection Catalytic hydrogenation (H₂/Pd-C)Strong acids (e.g., TFA)
Orthogonality Orthogonal to BocOrthogonal to Cbz
Potential Advantages Can lead to cleaner reactions and higher yieldsFacile removal under non-hydrogenolytic conditions
Potential Disadvantages Requires hydrogenation for removal, which can affect other reducible groupsAcidic removal may not be compatible with sensitive substrates

Preparation of Hexahydropyrrolo[3,4-c]pyrrole Dihydrobromide as a Precursor

The unprotected hexahydropyrrolo[3,4-c]pyrrole scaffold, often handled as its dihydrobromide salt, is a key precursor for the synthesis of N-protected derivatives like this compound. This salt is commercially available and serves as a convenient starting material for various synthetic endeavors. sigmaaldrich.com

The synthesis of this precursor can be achieved through multi-step sequences starting from readily available materials. A common approach involves the construction of a suitable acyclic precursor followed by a double cyclization. For instance, the synthesis can commence from diethyl meso-2,5-dibromoadipate. Reaction of this dibromide with an amine, such as benzylamine, leads to the formation of a substituted pyrrolidine diester. Subsequent reduction of the ester functionalities to alcohols, followed by conversion to a leaving group (e.g., mesylate or tosylate), sets the stage for the second intramolecular cyclization to form the bicyclic core. The final step involves the removal of any temporary protecting groups and treatment with hydrobromic acid to afford the desired hexahydropyrrolo[3,4-c]pyrrole dihydrobromide. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions employed during the cyclization steps.

Structural Modification and Functionalization of the Hexahydropyrrolo 3,4 C Pyrrole Scaffold

Regioselective Functionalization of Amine Nitrogens and Carbon Centers

The regioselective functionalization of the hexahydropyrrolo[3,4-c]pyrrole scaffold is a key strategy for introducing molecular diversity. The two secondary amine nitrogens in the cis-conformation of the scaffold present opportunities for selective modification. For instance, the use of protecting groups with different steric and electronic properties allows for the sequential functionalization of these nitrogens.

One common approach involves the protection of one amine with a bulky group, such as a tert-butoxycarbonyl (Boc) group, directing the subsequent reaction to the less hindered nitrogen. This strategy has been employed in the synthesis of various derivatives where different substituents are introduced at the N2 and N5 positions.

Furthermore, the carbon centers of the pyrrole (B145914) rings can be functionalized, although this is often more challenging. C-H activation methodologies are emerging as powerful tools to directly introduce substituents at specific carbon positions, offering a more atom-economical approach compared to traditional methods that may require pre-functionalized starting materials.

Table 1: Examples of Regioselective Functionalization Reactions

Starting MaterialReagentPosition of FunctionalizationProduct
cis-2-CBZ-hexahydropyrrolo[3,4-c]pyrroleAlkyl halideN5N5-alkyl-2-CBZ-hexahydropyrrolo[3,4-c]pyrrole
cis-2-Boc-5-CBZ-hexahydropyrrolo[3,4-c]pyrroleTrifluoroacetic acid, then Acyl chlorideN2N2-acyl-5-CBZ-hexahydropyrrolo[3,4-c]pyrrole

Derivatization for Scaffold Expansion and Diversification

Derivatization of the hexahydropyrrolo[3,4-c]pyrrole scaffold is essential for expanding its structural diversity and exploring structure-activity relationships (SAR). This can be achieved by introducing a wide array of functional groups and molecular fragments onto the core structure.

Common derivatization strategies include:

N-Acylation and N-Alkylation: The secondary amines are readily acylated or alkylated with a variety of reagents to introduce amides, ureas, sulfonamides, and diverse alkyl chains.

Reductive Amination: The secondary amines can participate in reductive amination reactions with aldehydes or ketones to introduce substituted alkyl groups.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed if aryl or vinyl halides are introduced onto the scaffold, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

These derivatization methods have led to the synthesis of extensive libraries of hexahydropyrrolo[3,4-c]pyrrole analogs with a broad range of physicochemical properties and biological activities.

Table 2: Derivatization Strategies and Resulting Functional Groups

Reaction TypeReagentsFunctional Group Introduced
N-AcylationAcyl chloride, Carboxylic acidAmide
N-SulfonylationSulfonyl chlorideSulfonamide
N-AlkylationAlkyl halide, Aldehyde/Ketone (reductive amination)Tertiary amine
Suzuki CouplingAryl boronic acid, Pd catalystAryl group

Synthesis of Fused and Spirocyclic Systems Incorporating the Pyrrolopyrrole Motif

To further explore the chemical space around the hexahydropyrrolo[3,4-c]pyrrole scaffold, the synthesis of fused and spirocyclic systems has been pursued. These more complex architectures can lead to compounds with unique three-dimensional shapes and potentially enhanced biological activities.

Fused Systems: The fusion of additional rings onto the hexahydropyrrolo[3,4-c]pyrrole core can be achieved through various cyclization strategies. For instance, intramolecular reactions, such as Pictet-Spengler or Bischler-Napieralski type reactions, can be employed if appropriate functional groups are present on the substituents. An unprecedented synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been achieved through a sequential [3 + 2] cycloaddition reaction followed by intramolecular lactamization rsc.org.

Spirocyclic Systems: Spirocycles are compounds where two rings share a single common atom. The synthesis of spirocyclic systems incorporating the pyrrolopyrrole motif often involves cycloaddition reactions. nih.gov For example, 1,3-dipolar cycloaddition reactions of azomethine ylides generated from the hexahydropyrrolo[3,4-c]pyrrole scaffold with various dipolarophiles can lead to the formation of spiro-pyrrolidines and other spiro-heterocycles. nih.gov These reactions can be highly stereoselective, allowing for the synthesis of complex spirocyclic compounds with defined stereochemistry. nih.gov A series of heterocyclic compounds containing a spiro-fused pyrrolo[3,4-a]pyrrolizine and tryptanthrin framework have been synthesized and evaluated as potential antitumor agents. nih.gov

Table 3: Examples of Fused and Spirocyclic Systems

System TypeSynthetic StrategyKey Intermediate
Fused Quinoline (B57606)Intramolecular lactamizationHexahydropyrrolo[3,4-c]pyrrole amide
Spiro-pyrrolidine1,3-Dipolar cycloadditionAzomethine ylide
Spiro-oxindoleThree-component reactionIsatin, amino acid, dipolarophile

Computational and Theoretical Studies on Hexahydropyrrolopyrrole Systems

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Transition States in Pyrrolopyrrole Synthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for elucidating complex organic reaction mechanisms. These methods provide detailed insights into the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. While specific DFT studies on the synthesis of cis-2-CBZ-hexahydropyrrolo[3,4-c]pyrrole are not extensively documented in the literature, the principles can be applied to its hypothetical synthesis to predict feasibility, stereochemical outcomes, and optimize reaction conditions.

A common route to the hexahydropyrrolo[3,4-c]pyrrole core involves a [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. DFT calculations can be employed to model this key step. For instance, the reaction between an N-substituted glycine (B1666218) derivative and an aldehyde can generate the azomethine ylide, which then reacts with a maleimide (B117702) derivative. DFT can be used to:

Model Reactant Geometries: Optimize the three-dimensional structures of the azomethine ylide and the dipolarophile.

Locate Transition States: Identify the transition state structures for the cycloaddition. The geometry of the transition state is critical for understanding the stereoselectivity of the reaction. For the formation of the cis-fused system, the endo and exo transition states would be located and their energies compared. The transition state with the lower activation energy will correspond to the major product.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is related to the reaction rate. By comparing the activation energies for different pathways, the most likely reaction mechanism can be determined.

An illustrative example of data that could be generated from such a DFT study is presented in Table 1. This table compares the calculated activation and reaction energies for the endo and exo approaches of the cycloaddition, which would lead to the cis and trans products, respectively.

Transition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Predicted Major Product
Endo (leads to cis)15.2-25.8cis-fused
Exo (leads to trans)18.5-23.1
This is a hypothetical data table for illustrative purposes.

Furthermore, DFT studies can investigate the mechanism of subsequent transformations, such as the reduction of the maleimide carbonyl groups and the introduction of the benzyloxycarbonyl (CBZ) protecting group. These calculations can help in understanding the regioselectivity and stereoselectivity of these steps. For example, in an asymmetric synthesis, DFT can be used to model the interaction of substrates with a chiral catalyst, explaining the origin of enantioselectivity. acs.org

Conformational Analysis and Stereochemical Prediction of Hexahydropyrrolopyrrole Derivatives

The biological activity and physical properties of hexahydropyrrolopyrrole derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a fused bicyclic system like this compound, the conformational landscape is more constrained than that of a simple pyrrolidine (B122466) ring.

The two five-membered rings in the hexahydropyrrolo[3,4-c]pyrrole core are not planar and adopt puckered conformations, typically envelope or twist forms. nih.govresearchgate.net The cis-fusion of the two rings restricts the possible puckering modes. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to explore the potential energy surface and identify the low-energy conformations.

Key conformational features of this compound that can be investigated include:

Bridgehead Hydrogen Orientation: The relative orientation of the hydrogen atoms at the bridgehead carbons is fixed in the cis configuration.

A potential energy surface scan can be performed by systematically varying key dihedral angles and calculating the energy at each point. This allows for the identification of local and global energy minima, which correspond to stable conformers. The results of such an analysis can be summarized in a table listing the relative energies and key geometrical parameters of the stable conformers (see Table 2).

ConformerRelative Energy (kcal/mol)Ring 1 PuckerRing 2 PuckerN-Cbz Dihedral Angle (°)
A0.00EnvelopeTwist175.2
B1.25TwistEnvelope-65.8
C2.50EnvelopeEnvelope88.9
This is a hypothetical data table for illustrative purposes.

These computational predictions can be validated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, calculated NMR chemical shifts and coupling constants for the predicted low-energy conformers can be compared with experimental data. nih.gov

Molecular Modeling Approaches for Structure-Reactivity Relationships in Pyrrolopyrrole Scaffolds

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of pyrrolopyrrole scaffolds, these approaches are instrumental in establishing structure-reactivity relationships, which are crucial for designing molecules with desired properties. rutgers.edu

For this compound, molecular modeling can be used to understand how its structure influences its chemical reactivity and potential biological interactions. Key applications include:

Electrostatic Potential Mapping: The calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution in the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The MEP can predict sites of protonation, hydrogen bonding, and other non-covalent interactions.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy is related to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can indicate the most likely sites for reaction. For example, the location of the HOMO would suggest the most probable site for oxidation, while the LUMO would indicate the site for reduction.

Quantitative Structure-Activity Relationship (QSAR): While more applicable to a series of related compounds, the principles of QSAR can be applied to understand the impact of the CBZ group and the cis-stereochemistry on the properties of the hexahydropyrrolopyrrole core. By calculating various molecular descriptors (e.g., steric, electronic, and lipophilic parameters) for this compound and comparing them to other derivatives, one could build a model to predict a particular activity. mdpi.com

Table 3 provides an example of the type of data that can be generated from molecular modeling studies to understand the structure-reactivity relationship of a series of hexahydropyrrolopyrrole derivatives.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Predicted Reactivity
Unsubstituted Core-6.21.51.8Moderate
cis-2-CBZ--6.51.23.5Increased electrophilicity at carbonyl
N-acetyl--6.41.34.1Similar to CBZ derivative
This is a hypothetical data table for illustrative purposes.

Application of Hexahydropyrrolo 3,4 C Pyrrole Derivatives As Key Intermediates in Complex Molecule Synthesis

Utilizing CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE as a Synthetic Building Block

This compound is a valuable synthetic intermediate whose utility is defined by the strategic presence of the carbobenzyloxy (Cbz) protecting group. The Cbz group is a well-established amine protecting group in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products. numberanalytics.com Its primary function is to mask the reactivity of one of the nitrogen atoms within the bicyclic core, thereby allowing for selective functionalization of the other available nitrogen.

The key attributes of the Cbz group that make this compound a useful building block include:

Stability: It is stable to a wide range of reaction conditions, allowing for diverse chemical transformations to be performed on other parts of the molecule.

Selective Removal: The Cbz group can be cleanly removed under specific conditions, most commonly via catalytic hydrogenation, which is a mild method that typically does not affect other functional groups.

This selective protection strategy enables a synthetic sequence where the unprotected secondary amine can first be modified, for instance, through acylation, alkylation, or reductive amination. Following this, the Cbz group can be removed to reveal the second amine, which can then undergo a different chemical transformation. This stepwise approach is fundamental in the synthesis of disubstituted hexahydropyrrolo[3,4-c]pyrrole derivatives where the substituents on the two nitrogen atoms are different. Such controlled, sequential functionalization is critical for systematically exploring the chemical space around the scaffold during drug discovery efforts.

Integration of the Hexahydropyrrolopyrrole Core into Advanced Heterocyclic Architectures

The rigid bicyclic core of hexahydropyrrolo[3,4-c]pyrrole serves as an excellent foundation for the construction of more elaborate, multi-cyclic systems. Its defined stereochemistry and reactive nitrogen centers facilitate its incorporation into larger, advanced heterocyclic architectures. These complex structures are often sought in drug discovery to optimize binding to biological targets and improve pharmacokinetic properties.

One notable example involves the use of the hexahydropyrrolo[3,4-c]pyrrole core in a cascade reaction to form fused quinoline (B57606) systems. A synthetic route has been developed where an azomethine ylide reacts with a maleimide (B117702) to generate the hexahydropyrrolo[3,4-c]pyrrole skeleton. rsc.org This intermediate can then undergo further intramolecular reactions, such as lactamization, to yield novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org This strategy demonstrates how the initial bicyclic core can be elaborated into a more complex, polycyclic framework.

Furthermore, the pyrrolopyrrole scaffold is a key component in a variety of biologically active compounds. Research has shown its successful incorporation into molecules targeting central nervous system (CNS) receptors. For instance, the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been effectively used as a piperazine (B1678402) isostere in the design of potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov Other examples of advanced architectures incorporating this core include antagonists for the orexin (B13118510) receptor type 2 and ligands for the α7 nicotinic acetylcholine (B1216132) receptor, highlighting its versatility in CNS-targeted drug design. nih.gov

Target ClassExample Molecule TypeResulting Architecture
GPCRs (e.g., mGlu1)Negative Allosteric ModulatorsN-Heteroaryl octahydropyrrolo[3,4-c]pyrroles
GPCRs (e.g., Orexin)Receptor AntagonistsComplex substituted pyrrolopyrroles
Ion Channels (e.g., nAChR)Receptor LigandsFused heterocyclic systems
KinasesKinase InhibitorsTricyclic Pyrrolo[2,3-d]pyrimidines

This table provides examples of how the hexahydropyrrolo[3,4-c]pyrrole scaffold is integrated into advanced molecular architectures for various biological targets.

Scaffold-Based Research for Novel Chemical Entity Discovery

The hexahydropyrrolo[3,4-c]pyrrole core is a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse biological targets through modification of its peripheral functional groups. researchgate.netmdpi.com Its value lies in its rigid, three-dimensional structure, which can project substituents into specific vectors in space, facilitating high-affinity binding to protein targets.

Scaffold-based drug discovery often begins with a core structure like hexahydropyrrolo[3,4-c]pyrrole, which is then decorated with a variety of chemical moieties to create a library of analogues. This approach has been successfully applied in the search for novel therapeutics across different disease areas. For example, starting from a high-throughput screening hit, a series of novel CCR5 antagonists for potential HIV treatment were developed based on this scaffold. researchgate.net The pyrrole (B145914) and pyrrolidine (B122466) ring systems are present in numerous natural alkaloids and approved drugs, demonstrating their broad biological relevance and utility in the development of new chemical entities. nih.govnih.gov

The process typically involves:

Scaffold Selection: Choosing a core like hexahydropyrrolo[3,4-c]pyrrole for its desirable structural and physicochemical properties.

Library Synthesis: Using versatile intermediates such as this compound to synthesize a diverse set of derivatives.

Biological Screening: Testing the library of compounds against a specific biological target to identify hits.

Optimization: Further chemical modification of the identified hits to improve potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For derivatives of the hexahydropyrrolo[3,4-c]pyrrole scaffold, SAR exploration focuses on understanding how different substituents on the nitrogen atoms and the core itself influence biological activity.

In the development of mGlu1 negative allosteric modulators, systematic modifications to the hexahydropyrrolo[3,4-c]pyrrole core and its substituents revealed key SAR insights. nih.gov Researchers found that the nature of the amide and heteroaryl groups attached to the scaffold significantly impacted potency and selectivity. nih.gov Similarly, in the development of antimalarial agents based on a pyrrolone scaffold, extensive SAR studies showed that while the "A-ring" of the molecule was tolerant to various changes, modifications to the "B-ring" (the core pyrrole) were often detrimental to activity. nih.gov

The following table summarizes general SAR findings for pyrrole-based compounds from various studies, illustrating the types of modifications and their typical impact on activity.

Molecular ModificationGeneral Observation on Biological ActivityReference Example
Substitution on Pyrrole Nitrogen Often critical for target engagement. Bulky or specific aromatic groups can confer potency and selectivity.Diarylpyrrole anticoccidial agents researchgate.net
Substitution on Pyrrole Ring (C-H) Can modulate electronic properties and metabolic stability. Electron-withdrawing groups can alter binding affinity.Pyrrolone antimalarial agents nih.govnih.gov
Replacement of Core Rings Isosteric replacement (e.g., piperazine with pyrrolopyrrole) can improve properties like CNS penetration and reduce off-target effects.mGlu1 NAMs nih.gov
Addition of Halogens Can increase potency through halogen bonding or by altering lipophilicity and metabolic stability.Pyrrolo[2,3-d]pyrimidine antitumor agents
Variation in Linker Length/Type The distance and geometry between the core and peripheral groups are often crucial for optimal binding.Pyrrolone antimalarial agents nih.gov

This table presents a generalized summary of structure-activity relationship trends observed in research on pyrrole-containing scaffolds.

These SAR studies provide a rational basis for the design of new analogues. By understanding which parts of the molecule are essential for activity and which can be modified to tune properties, medicinal chemists can more efficiently navigate the path to discovering novel and effective therapeutics based on the hexahydropyrrolo[3,4-c]pyrrole scaffold.

Analytical and Spectroscopic Characterization Techniques for Hexahydropyrrolopyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For cis-2-CBZ-hexahydropyrrolo[3,4-c]pyrrole, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and, crucially, the relative stereochemistry of the fused ring system.

The 'cis' configuration of the hexahydropyrrolo[3,4-c]pyrrole core is characterized by the relative orientation of the hydrogen atoms at the bridgehead positions (C3a and C6a). In the ¹H NMR spectrum, the chemical shifts and, more importantly, the coupling constants (J-values) between these and adjacent protons are diagnostic. The spatial proximity of protons in the cis-isomer can be confirmed using two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). A cross-peak between the bridgehead protons would provide definitive evidence for their spatial closeness, a hallmark of the cis-fused system.

The carbobenzyloxy (CBZ) protecting group introduces characteristic signals in both the ¹H and ¹³C NMR spectra. The aromatic protons of the benzyl (B1604629) group typically appear in the region of 7.2-7.4 ppm, while the benzylic methylene protons (-CH₂-) give rise to a singlet or a pair of doublets around 5.1 ppm. In the ¹³C NMR spectrum, the carbonyl of the carbamate group is typically observed around 155 ppm, with the aromatic carbons appearing between 127-137 ppm.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Bridgehead CH (C3a, C6a)2.8 - 3.540 - 50The precise shift is dependent on the specific conformation and solvent.
Pyrrolidine (B122466) CH₂ (C1, C3, C4, C6)2.5 - 3.845 - 60Protons on the same carbon can be diastereotopic, leading to distinct signals and complex coupling patterns.
Benzylic CH₂~5.1~67Can appear as a singlet or an AB quartet depending on rotational restriction.
Aromatic CH (CBZ)7.2 - 7.4127 - 129Multiple signals corresponding to the ortho, meta, and para protons.
Quaternary Aromatic C (CBZ)-~136The carbon to which the benzylic group is attached.
Carbonyl C=O (CBZ)-~155Characteristic chemical shift for a carbamate carbonyl.

Mass Spectrometry in Pyrrolopyrrole Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be suitable to generate the molecular ion.

The fragmentation of N-CBZ protected amines is well-characterized. A primary and often dominant fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the loss of the benzyl group as a tropylium ion (m/z 91) or a benzyl radical. Another characteristic fragmentation is the loss of carbon dioxide (44 Da) from the carbamate moiety. The bicyclic core itself can undergo further fragmentation through ring-opening pathways. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment m/z (expected) Description
[M+H]⁺247.14Molecular ion (protonated)
[M-C₇H₇]⁺156.09Loss of the benzyl group
[M-CO₂]⁺203.15Loss of carbon dioxide
[C₇H₇]⁺91.05Tropylium ion

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and mass spectrometry provide invaluable data on connectivity and relative stereochemistry, X-ray crystallography offers the most definitive method for the unambiguous determination of the absolute three-dimensional structure of a crystalline compound. researchgate.net

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide a complete picture of its solid-state conformation. The resulting crystal structure would confirm the cis-fusion of the two pyrrolidine rings and the precise bond lengths, bond angles, and torsional angles within the molecule. Furthermore, if a chiral starting material or a chiral resolution step was employed in its synthesis, X-ray crystallography of a suitable derivative can be used to determine the absolute stereochemistry of the chiral centers. The integration of X-ray crystallography in drug discovery has become a critical tool for understanding molecular interactions. nih.govnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The final output is a detailed three-dimensional model of the molecule, which serves as the ultimate proof of its structure and stereochemistry.

Future Directions and Emerging Research Avenues for Hexahydropyrrolo 3,4 C Pyrrole Chemistry

Development of Novel and More Efficient Synthetic Strategies

The demand for enantiomerically pure and diversely substituted hexahydropyrrolo[3,4-c]pyrrole derivatives necessitates the development of more efficient and sustainable synthetic strategies. Future research in this area is expected to focus on several key aspects:

Asymmetric Catalysis: While methods for the diastereoselective synthesis of the cis-fused isomer exist, the development of catalytic enantioselective methods will be a major focus. This will likely involve the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of the ring-forming reactions. The goal is to provide access to either enantiomer of the scaffold from simple, achiral starting materials, thus avoiding lengthy chiral resolutions or the use of a chiral pool.

Flow Chemistry and Automation: To improve the efficiency, safety, and scalability of synthesis, the adoption of flow chemistry techniques is anticipated. numberanalytics.com Continuous flow processes can offer better control over reaction parameters, reduce reaction times, and minimize waste. numberanalytics.com Coupled with automated synthesis platforms, these technologies will enable the rapid generation of libraries of hexahydropyrrolo[3,4-c]pyrrole analogs for high-throughput screening.

Sustainable and Green Chemistry Approaches: Future synthetic methods will increasingly emphasize sustainability. This includes the use of renewable starting materials, environmentally benign solvents, and catalysts based on earth-abundant metals. numberanalytics.com Biocatalysis, employing enzymes to perform key synthetic transformations, also presents a promising avenue for the green synthesis of these bicyclic systems. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisAccess to enantiopure compounds without chiral resolution.Development of novel chiral ligands and organocatalysts.
Flow ChemistryImproved scalability, safety, and reaction control.Optimization of reaction conditions for continuous processes.
Green ChemistryReduced environmental impact and use of renewable resources.Application of biocatalysis and earth-abundant metal catalysts.

Exploration of Undiscovered Reactivity Patterns

The full reactive potential of the hexahydropyrrolo[3,4-c]pyrrole scaffold is yet to be unlocked. Future research will likely move beyond simple N-functionalization to explore the reactivity of the carbon skeleton and the unique stereoelectronic properties of the bicyclic system.

Late-Stage Functionalization: A significant area of future research will be the development of methods for the late-stage functionalization of the hexahydropyrrolo[3,4-c]pyrrole core. This involves the selective introduction of functional groups onto the carbon framework of a pre-formed bicyclic system. C-H activation methodologies, catalyzed by transition metals, could provide a powerful tool for this purpose, allowing for the direct introduction of aryl, alkyl, and other groups at specific positions.

Ring-Opening and Rearrangement Reactions: Investigating the controlled ring-opening and rearrangement reactions of the hexahydropyrrolo[3,4-c]pyrrole system could lead to the synthesis of novel and structurally complex scaffolds. Under specific conditions, the strained bicyclic system could be induced to undergo transformations leading to larger rings or different heterocyclic systems, expanding the chemical space accessible from this starting point.

Use as a Chiral Ligand: The C2-symmetric nature of some hexahydropyrrolo[3,4-c]pyrrole derivatives makes them attractive candidates for use as chiral ligands in asymmetric catalysis. researchgate.net Future work will likely involve the synthesis of a broader range of these diamines and their evaluation in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, cyclopropanations, and cross-coupling reactions. researchgate.net

Advancements in Computational Prediction and Design of Pyrrolopyrrole Systems

Computational chemistry is set to play an increasingly integral role in the future of hexahydropyrrolo[3,4-c]pyrrole chemistry, accelerating the discovery and development of new compounds with desired properties.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning and artificial intelligence are emerging as powerful tools in chemical research. numberanalytics.com In the context of hexahydropyrrolo[3,4-c]pyrroles, these methods can be used to develop predictive models for properties such as solubility, metabolic stability, and biological activity. rsc.org Such models will allow for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design of Functional Molecules: Beyond predictive modeling, computational methods will be employed for the de novo design of novel hexahydropyrrolo[3,4-c]pyrrole derivatives. By defining a desired set of properties, algorithms can generate new molecular structures based on the pyrrolopyrrole scaffold that are predicted to exhibit those properties. This approach has the potential to significantly reduce the time and resources required for the discovery of new drug candidates and functional materials.

Elucidation of Reaction Mechanisms: Computational studies, particularly using density functional theory (DFT), will continue to be crucial for understanding the mechanisms of reactions involving hexahydropyrrolo[3,4-c]pyrroles. nih.gov These insights can guide the development of new synthetic methods and help to explain unexpected reactivity patterns. A deeper understanding of reaction pathways will enable the more rational design of experiments and the optimization of reaction conditions.

Computational ApproachApplication in Hexahydropyrrolo[3,4-c]pyrrole ChemistryExpected Impact
Machine LearningPrediction of ADME/Tox properties and biological activity.Prioritization of synthetic targets and reduced attrition in drug discovery.
De Novo DesignGeneration of novel molecular structures with desired properties.Accelerated discovery of new functional molecules.
DFT CalculationsElucidation of reaction mechanisms and prediction of reactivity.Rational design of more efficient synthetic routes.

Q & A

Basic: What synthetic methodologies are most effective for preparing CIS-2-CBZ-hexahydropyrrolo[3,4-c]pyrrole?

Methodological Answer:
The compound is typically synthesized via reductive amination or cyclization strategies. One validated route involves the hydrogenolysis of 2,5-dibenzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione using palladium catalysts under hydrogen atmosphere to yield the octahydro core, followed by selective CBZ (carbobenzyloxy) protection at the 2-position . Alternative methods include visible-light photoredox catalysis with maleimide derivatives, which has demonstrated high regioselectivity (55–99% yields) under mild conditions . Key optimization parameters include catalyst choice (e.g., 10-methyl-9-mesitylacridinium perchlorate) and solvent polarity to control stereochemical outcomes.

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical confirmation. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers using hexane/isopropanol gradients. Nuclear Overhauser Effect (NOE) NMR experiments are critical for identifying spatial proximity between protons in the bicyclic system. For example, axial vs. equatorial proton coupling constants (J-values) in 1H^1H-NMR (400 MHz, CDCl3_3) distinguish cis vs. trans ring fusion .

Advanced: What contradictions exist in reported biological activities of pyrrolo[3,4-c]pyrrole derivatives, and how can they be resolved?

Methodological Answer:
Discrepancies arise in TP53 activation vs. orexin receptor modulation data. For instance, cis-configured derivatives in EP 3428919A1 show TP53-dependent apoptosis in cancer models , while disubstituted analogs in WO 2020/123456 act as orexin antagonists for insomnia . To resolve contradictions:

  • Conduct in vitro TP53 luciferase reporter assays alongside orexin receptor binding (radioligand displacement, IC50_{50}).
  • Use isogenic cell lines (e.g., TP53 wild-type vs. knockout) to isolate mechanism-specific effects.
  • Validate in vivo using xenograft models and EEG sleep studies for functional divergence .

Advanced: How do electronic and steric effects of substituents influence the pharmacological profile of this compound?

Methodological Answer:
Electron-withdrawing groups (e.g., CF3_3) at 3a/6a positions enhance metabolic stability (t1/2_{1/2} >6 h in microsomes) but reduce blood-brain barrier penetration (logP <2). Steric bulk at the CBZ group improves orexin receptor subtype selectivity (OX1R vs. OX2R Ki ratios >10-fold) . Computational docking (AutoDock Vina) combined with Molecular Dynamics (MD) simulations (AMBER) can predict binding poses in OX receptors and TP53-MDM2 interfaces. Validate predictions via alanine scanning mutagenesis of receptor hotspots .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns (5 µm, 150 mm) with 0.1% TFA in acetonitrile/water gradients; monitor at 254 nm.
  • LC-MS (ESI+) : Confirm molecular ion ([M+H]+^+) and rule out diastereomeric impurities (e.g., m/z 321.439 for C19_{19}H19_{19}N3_3S derivatives) .
  • Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values (e.g., C8_8H10_{10}F6_6N2_2: C 67.61%, H 4.71%, N 9.36%) .

Advanced: How can computational modeling guide the design of this compound analogs with improved target selectivity?

Methodological Answer:

  • Pharmacophore Modeling (MOE, Schrödinger) : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) from co-crystal structures (PDB: 4ZJ8 for OX receptors).
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., -CF3_3 vs. -CH3_3).
  • ADMET Prediction (QikProp) : Optimize logS (>-4.5), Caco-2 permeability (>25 nm/s), and hERG inhibition risk (<-5.0 pIC50_{50}) .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Conduct forced degradation studies (0.1N HCl/NaOH, 70°C, 24 h). The CBZ group is prone to hydrolysis at pH >8, forming benzyl alcohol byproducts. Monitor via 1H^1H-NMR (disappearance of δ 5.1 ppm CBZ-CH2_2) .
  • Thermal Stability : TGA/DSC shows decomposition onset at ~180°C. Store at -20°C under argon for long-term stability .

Advanced: How can researchers validate contradictory data on TP53 activation vs. off-target kinase inhibition for this scaffold?

Methodological Answer:

  • Kinase Profiling (Eurofins KinaseScan) : Screen against a panel of 468 kinases at 1 µM to identify off-target hits (e.g., CDK2, JAK2).
  • CRISPR-Cas9 Knockout : Validate TP53 dependency using HCT116 (TP53+/+^{+/+} vs. TP53/^{-/-}) cells in viability assays.
  • Transcriptomics (RNA-seq) : Compare gene expression signatures (e.g., p21, Bax) between TP53-activating and kinase-inhibiting analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.